molecular formula C5H10O5 B1251094 2-Butanone, 1,3,4-trihydroxy-3-(hydroxymethyl)- CAS No. 92605-75-9

2-Butanone, 1,3,4-trihydroxy-3-(hydroxymethyl)-

Cat. No. B1251094
CAS RN: 92605-75-9
M. Wt: 150.13 g/mol
InChI Key: KNWXMEXZFWGIPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Apulose is a carbohydrate.

Scientific Research Applications

Biofuel and Biochemical Production

  • 2-Butanone and its derivatives, such as 2-butanol, have potential uses as biofuels and biocommodity chemicals. Research by Ghiaci, Norbeck, and Larsson (2014) demonstrated the use of a TEV-protease based expression system in Saccharomyces cerevisiae for the production of 2-butanol from butanone (Ghiaci, Norbeck, & Larsson, 2014).

Green Chemical Production

  • Zhang, Yu, Ji, and Huang (2012) highlighted an alternative green method to produce butanone through the dehydration of bio-based 2,3-butanediol, using HZSM-5 zeolites modified with boric acid (Zhang, Yu, Ji, & Huang, 2012).

Crystal Structure and Chemical Synthesis

  • A study by Gümüş et al. (2022) focused on the synthesis and crystal structure analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, a compound derived from 4-hydroxy-3-methyl-2-butanone (Gümüş et al., 2022).

Catalytic and Chemical Transformations

  • Matsumura, Kawamori, and Yoshikawa (1991) explored the oxidation of sec-hydroxyl groups of polyols to carbonyl derivatives using methanol yeast, transforming 1,2,4-butanetriol into 1,4-dihydroxy-2-butanone (Matsumura, Kawamori, & Yoshikawa, 1991).

Biotechnological Applications

  • Chen et al. (2015) engineered Klebsiella pneumoniae to produce 2-butanone from glucose by extending its native 2,3-butanediol synthesis pathway (Chen et al., 2015).

Supercritical Synthesis and Reactivity Studies

  • Chen, Yao, Yin, and Yuan (2022) investigated the noncatalytic synthesis of 4-hydroxy-2-butanone in a supercritical state, focusing on the side reactions involving formaldehyde (Chen, Yao, Yin, & Yuan, 2022).

properties

CAS RN

92605-75-9

Product Name

2-Butanone, 1,3,4-trihydroxy-3-(hydroxymethyl)-

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

IUPAC Name

1,3,4-trihydroxy-3-(hydroxymethyl)butan-2-one

InChI

InChI=1S/C5H10O5/c6-1-4(9)5(10,2-7)3-8/h6-8,10H,1-3H2

InChI Key

KNWXMEXZFWGIPP-UHFFFAOYSA-N

SMILES

C(C(=O)C(CO)(CO)O)O

Canonical SMILES

C(C(=O)C(CO)(CO)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Butanone, 1,3,4-trihydroxy-3-(hydroxymethyl)-
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